molecular formula C8H16N2O6 B8047338 3,6-Dinitrooctane-4,5-diol CAS No. 89612-31-7

3,6-Dinitrooctane-4,5-diol

Cat. No.: B8047338
CAS No.: 89612-31-7
M. Wt: 236.22 g/mol
InChI Key: AMHWUFKKUISTDM-UHFFFAOYSA-N
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Description

3,6-Dinitrooctane-4,5-diol is an aliphatic compound featuring a linear octane backbone with two hydroxyl (-OH) groups at positions 4 and 5 and two nitro (-NO₂) groups at positions 3 and 6. Its molecular formula is C₈H₁₄N₂O₆, yielding a molecular weight of 234.2 g/mol.

Properties

IUPAC Name

3,6-dinitrooctane-4,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O6/c1-3-5(9(13)14)7(11)8(12)6(4-2)10(15)16/h5-8,11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWUFKKUISTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(C(CC)[N+](=O)[O-])O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607602
Record name 3,6-Dinitrooctane-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89612-31-7
Record name 3,6-Dinitrooctane-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Catalytic Processes: Industrial production may involve catalytic processes that ensure high yield and purity.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Aliphatic Diols: Pentane-1,5-diol and Propane-1,2-diol

  • Functional Groups : Unlike 3,6-Dinitrooctane-4,5-diol, pentane-1,5-diol (C₅H₁₂O₂, MW 118.15 g/mol) and propane-1,2-diol (C₃H₈O₂, MW 76.09 g/mol) lack nitro groups, reducing their polarity and reactivity.
  • Applications : These diols are widely used as penetration enhancers in topical drug formulations. For instance, 5% pentane-1,5-diol significantly increases percutaneous absorption of terbinafine compared to propane-1,2-diol .
  • Key Differences :
    • Molecular Weight : this compound’s higher MW (234.2 vs. 118.15 g/mol) may reduce skin permeability.
    • Reactivity : Nitro groups in this compound could destabilize formulations under heat or light, unlike simpler diols.

Aromatic Nitro Compounds: Dinitrotoluenes and Dinitrophenols

  • Dinitrotoluenes (DNTs) :

    • Structure : Aromatic isomers like 2,6-DNT (C₇H₆N₂O₄, MW 182.13 g/mol) feature nitro groups on a toluene backbone .
    • Applications : Primarily used in explosives and propellants due to nitro group explosivity.
    • Comparison : this compound’s aliphatic structure and diol groups make it less volatile and more water-soluble than aromatic DNTs.
  • Dinitrophenols (DNPs): Structure: Aromatic compounds like 3,4-dinitrophenol (C₆H₄N₂O₅, MW 184.11 g/mol) combine nitro and phenolic -OH groups . Acidity: DNPs exhibit strong acidity (pKa ~4) due to nitro groups stabilizing the phenoxide ion, whereas this compound’s aliphatic -OH groups are less acidic. Applications: DNPs are metabolic uncouplers but are toxic; this compound’s applications remain speculative but may involve niche synthesis or stabilization roles.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₈H₁₄N₂O₆ 234.2 -NO₂, -OH Research (inferred)
Pentane-1,5-diol C₅H₁₂O₂ 118.15 -OH Topical drug enhancer
2,6-Dinitrotoluene (2,6-DNT) C₇H₆N₂O₄ 182.13 -NO₂ (aromatic) Explosives, propellants
3,4-Dinitrophenol C₆H₄N₂O₅ 184.11 -NO₂, -OH (aromatic) Metabolic studies

Key Research Findings

Penetration Efficiency : Aliphatic diols like pentane-1,5-diol enhance drug absorption due to low MW and hydrophilicity , whereas this compound’s nitro groups may hinder diffusion.

Stability Concerns : Nitro compounds (e.g., DNTs) are prone to decomposition under heat, suggesting this compound requires stability testing for practical use .

Solubility Profile : The diol groups in this compound likely improve water solubility compared to purely aromatic nitro compounds like DNPs .

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